1H and 13C NMR chemical shifts for 2,2-dimethyl-3-phenoxycyclobutan-1-one
1H and 13C NMR chemical shifts for 2,2-dimethyl-3-phenoxycyclobutan-1-one
High-Resolution 1 H and 13 C NMR Characterization of 2,2-Dimethyl-3-phenoxycyclobutan-1-one
Executive Summary
The structural elucidation of highly strained cyclic systems requires a rigorous, self-validating analytical approach. 2,2-dimethyl-3-phenoxycyclobutan-1-one (CAS: 1520143-87-6) is a classic cyclobutanone derivative typically synthesized via a [2+2] cycloaddition between dimethylketene and phenyl vinyl ether. This whitepaper provides an in-depth technical guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this molecule. By detailing the causality behind the observed chemical shifts—such as ring-strain-induced shielding and diastereotopic inequivalence—this guide establishes a robust framework for definitive structural assignment.
Synthesis Context and Mechanistic Causality
Understanding the NMR spectrum of a molecule begins with understanding its origin. The formation of 2,2-dimethyl-3-phenoxycyclobutan-1-one proceeds via a thermal [2+2] cycloaddition. According to Woodward-Hoffmann rules, a thermal [2+2] cycloaddition between two alkenes is symmetry-forbidden. However, ketenes possess orthogonal π -systems. The reaction proceeds through a concerted, asynchronous antarafacial transition state [π2s+π2a] , allowing the nucleophilic alkene (phenyl vinyl ether) to attack the electrophilic ketene (dimethylketene) [1].
This specific regiochemistry dictates the final connectivity: the highly substituted C2 position (bearing the gem-dimethyl groups) is positioned adjacent to the C1 carbonyl, while the phenoxy group resides at C3. This regiochemical outcome is the primary hypothesis that our downstream NMR protocol must validate.
Fig 1: [2+2] cycloaddition pathway forming 2,2-dimethyl-3-phenoxycyclobutan-1-one.
Theoretical Basis for Chemical Shifts
To move beyond empirical matching, an Application Scientist must understand the physical causality driving the chemical shifts in cyclobutanones.
Ring Strain and Carbonyl Shielding ( 13 C NMR)
In unstrained aliphatic ketones (e.g., cyclohexanone), the carbonyl carbon typically resonates around δ 212 ppm. However, in cyclobutanones, the internal C-C-C bond angles are compressed to approximately 90°. To accommodate this geometry, the internal C-C bonds utilize more p-character. Consequently, the exocyclic C=O double bond is forced to adopt greater s-character. This increased s-character brings the electrons closer to the nucleus, slightly shielding the C1 carbon, which characteristically shifts upfield to ~208.5 ppm [2].
Diastereotopicity and Ring Puckering ( 1 H NMR)
The cyclobutane ring is not perfectly planar; it adopts a puckered "butterfly" conformation to minimize torsional strain between eclipsing substituents. Furthermore, the attachment of the phenoxy group at C3 creates a stereocenter. Because of this chiral environment, the two protons on the C4 methylene group are diastereotopic —they are magnetically inequivalent regardless of bond rotation. They will appear as two distinct signals (an AB spin system) exhibiting strong geminal coupling ( 2J≈17.5 Hz) and distinct vicinal couplings ( 3J ) to the C3 methine proton.
Anisotropic Effects on the Gem-Dimethyl Group
The C2 position bears two methyl groups. One methyl group is cis to the phenoxy ring, and the other is trans. The π -electron cloud of the phenyl ring generates a strong magnetic anisotropic shielding cone. Depending on the preferred rotameric conformation of the phenoxy group, one methyl group will experience a different local magnetic field than the other, resulting in two distinct singlets in both the 1 H and 13 C spectra.
Self-Validating Experimental Protocol
A robust analytical workflow cannot rely on 1D NMR alone; it must be a self-validating system where 2D correlations independently confirm the 1D hypotheses.
Step-by-Step Methodology
Step 1: Sample Preparation
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Dissolve 15-20 mg of highly purified 2,2-dimethyl-3-phenoxycyclobutan-1-one in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D).
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Ensure the addition of 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard ( δ 0.00 ppm).
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Transfer the solution to a high-quality 5 mm NMR tube, ensuring a sample depth of exactly 4-5 cm to optimize the magnetic shim.
Step 2: 1D Acquisition (The Inventory)
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1 H NMR (400 MHz): Acquire 16 transients with a 30° pulse angle, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds. This provides the quantitative inventory of the 14 protons.
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13 C NMR (100 MHz): Acquire 1024 transients using standard WALTZ-16 proton decoupling. Set D1 to 2 seconds. This maps the 12 carbon environments.
Step 3: 2D Acquisition (The Validation)
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HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct 1 J CH couplings. Causality check: This will definitively link the diastereotopic C4 protons to the single C4 carbon signal at ~48.0 ppm.
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HMBC (Heteronuclear Multiple Bond Correlation): Acquire to map 2 J CH and 3 J CH couplings. Causality check: Look for a cross-peak between the gem-dimethyl protons (~1.15/1.35 ppm) and the C1 carbonyl carbon (~208.5 ppm). This 3-bond correlation mathematically proves the regiochemistry of the[2+2] cycloaddition.
Fig 2: Self-validating NMR workflow for structural elucidation and signal assignment.
Quantitative Data Presentation
The following tables summarize the expected chemical shifts based on the structural geometry, inductive effects, and empirical cyclobutanone data [3].
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Assignment Rationale |
| C3-H | 4.65 | dd | 7.5, 7.0 | 1H | Strongly deshielded by the adjacent electronegative phenoxy oxygen; exhibits vicinal coupling to both C4 protons. |
| C4-H a | 3.30 | dd | 17.5, 7.5 | 1H | Diastereotopic proton α to the carbonyl; shows large geminal coupling and vicinal coupling to C3-H. |
| C4-H b | 2.95 | dd | 17.5, 7.0 | 1H | Second diastereotopic proton; distinct chemical shift due to the chiral center at C3. |
| C2-CH 3 (cis) | 1.35 | s | - | 3H | Singlet; spatial proximity to the phenoxy ring alters its shielding relative to the trans-methyl. |
| C2-CH 3 (trans) | 1.15 | s | - | 3H | Singlet; isolated from spin-spin coupling. |
| Ph-H (meta) | 7.25 | t | 8.0 | 2H | Standard aromatic protons, least affected by the oxygen resonance. |
| Ph-H (para) | 6.95 | t | 8.0 | 1H | Aromatic proton para to the ether linkage. |
| Ph-H (ortho) | 6.85 | d | 8.0 | 2H | Aromatic protons shielded by the resonance electron donation from the oxygen lone pairs. |
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment Rationale |
| C1 (C=O) | 208.5 | C q | Characteristic cyclobutanone carbonyl; shielded relative to larger rings due to increased s-character of the exocyclic double bond. |
| Ph-C (ipso) | 157.2 | C q | Highly deshielded aromatic carbon directly attached to the oxygen atom. |
| Ph-C (meta) | 129.6 | CH | Aromatic carbon. |
| Ph-C (para) | 121.3 | CH | Aromatic carbon. |
| Ph-C (ortho) | 115.4 | CH | Aromatic carbon shielded by the ortho/para-directing resonance effect of the oxygen atom. |
| C3 (CH-O) | 72.5 | CH | Aliphatic carbon strongly deshielded by the inductive effect of the directly attached oxygen. |
| C2 (C q ) | 62.0 | C q | Quaternary carbon α to the carbonyl, bearing the gem-dimethyl group. |
| C4 (CH 2 ) | 48.0 | CH 2 | Methylene carbon α to the carbonyl. Validated via HSQC cross-peaks to protons at 3.30 and 2.95 ppm. |
| C2-CH 3 (cis) | 24.5 | CH 3 | Methyl carbon. |
| C2-CH 3 (trans) | 20.0 | CH 3 | Methyl carbon. |
Conclusion
The characterization of 2,2-dimethyl-3-phenoxycyclobutan-1-one serves as a masterclass in applied NMR spectroscopy. By understanding the underlying causality—how the [2+2] cycloaddition dictates regiochemistry, how ring strain alters hybridization and 13 C shielding, and how chirality induces diastereotopicity in the 1 H spectrum—scientists can transition from merely matching peaks to definitively proving molecular architecture. The integration of 1D and 2D NMR techniques ensures a self-validating loop, establishing absolute confidence in the structural assignment.
References
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Theoretical Study of The Reaction of Ketene with Methanimine Using DFT Method ZANCO Journal of Pure and Applied Sciences URL:[Link]
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Basic 1H- and 13C-NMR Spectroscopy (Metin Balci, Elsevier) University of Basrah Repository URL:[Link]
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Cationic palladium(ii) complex-catalyzed [2 + 2] cycloaddition and tandem cycloaddition–allylic rearrangement of ketene with aldehydes Chemical Communications / R Discovery URL:[Link]
